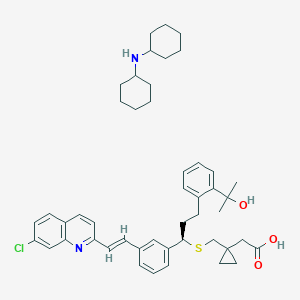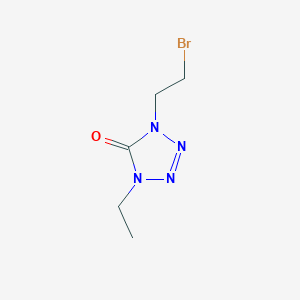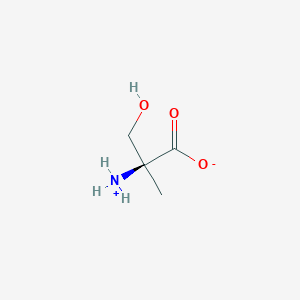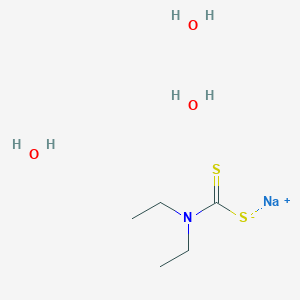
Montelukast Dicyclohexylamine Salt
Descripción general
Descripción
Synthesis Analysis
The formal synthesis of montelukast, from which the dicyclohexylamine salt derivative could be conceptualized, involves key chiral diol intermediates accessed with greater convergence and synthetic efficiency through metal-based catalysis. Notably, a tandem Mizoroki-Heck reaction and asymmetric hydrogenation steps are pivotal, showcasing the complexity and innovation in synthesizing montelukast derivatives (Bollikonda et al., 2015). Additionally, a practical synthesis approach suitable for industrial production of montelukast emphasizes the relevance of developing efficient methods for derivatives like the dicyclohexylamine salt (Saravanan et al., 2013).
Molecular Structure Analysis
The crystal structure analysis of montelukast provides insights into its molecular framework, highlighting the sodium salt's potent and selective leukotriene D-4 receptor antagonistic properties. This structural information lays the groundwork for understanding modifications leading to derivatives such as the dicyclohexylamine salt, which may offer distinct physicochemical or pharmacokinetic profiles (Thun et al., 2009).
Chemical Reactions and Properties
Montelukast and its derivatives undergo various chemical reactions, including sulfa-Michael addition, which is crucial for synthesizing (R)-Montelukast. This process, catalyzed by iron(III)–salen complexes, underlines the synthetic versatility and potential modifications that enhance the drug's therapeutic profile (White & Shaw, 2014).
Physical Properties Analysis
The development of montelukast-loaded nanostructured lipid carriers illustrates the significant impact of physical properties on drug delivery efficiency. Enhancements in systemic bioavailability and targeting potential highlight the importance of physical property optimization in pharmaceutical development (Patil-Gadhe & Pokharkar, 2014).
Chemical Properties Analysis
The chemical stability of montelukast sodium, closely related to the dicyclohexylamine salt derivative, is critical for its therapeutic efficacy. Stability-indicating methods, including liquid chromatography, play a vital role in ensuring the integrity and potency of montelukast formulations, underlining the significance of chemical property analysis in maintaining drug quality and effectiveness (Pasham et al., 2022).
Aplicaciones Científicas De Investigación
Montelukast Dicyclohexylamine Salt is a CysLT1 Receptor (leukotriene D4-receptor) antagonist . It’s an analogue of Montelukast, a selective CysLT 1 receptor antagonist, which blocks leukotriene D4 (LTD4) and secondary ligands such as LTC4 and LTE4 from binding to the receptor .
- Summary of the Application : Montelukast Dicyclohexylamine Salt is used in research to study the effects of blocking leukotriene D4, an important biochemical mediator in various biochemical pathways . It’s particularly useful in studying conditions related to bronchoconstriction, microvascular permeability, and vasoconstriction of coronary arteries .
- Methods of Application or Experimental Procedures : While the specific methods of application can vary depending on the experiment, the compound is generally used in vitro or in vivo to inhibit the effects of leukotriene D4 .
- Results or Outcomes : Studies indicate that leukotriene D4 functions biologically by increasing bronchoconstriction, microvascular permeability, and vasoconstriction of coronary arteries . By blocking leukotriene D4, Montelukast Dicyclohexylamine Salt can help regulate these pathways .
In addition, studies on rat colitis indicate that Montelukast Dicyclohexylamine Salt can reduce the expression of COX-2 and amplify the production of PGE2 (Prostaglandin E2) .
-
- Summary of the Application : Montelukast Dicyclohexylamine Salt is used in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies .
- Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the context, but it is generally used in the identification of unknown impurities and the assessment of genotoxic potential .
- Results or Outcomes : The use of Montelukast Dicyclohexylamine Salt in these applications contributes to ensuring the quality and safety of pharmaceutical products .
-
- Summary of the Application : Montelukast Dicyclohexylamine Salt is used in animal health research to study the effects of blocking leukotriene D4, an important biochemical mediator in various biochemical pathways .
- Methods of Application or Experimental Procedures : The compound is generally used in vitro or in vivo to inhibit the effects of leukotriene D4 .
- Results or Outcomes : Studies indicate that leukotriene D4 functions biologically by increasing bronchoconstriction, microvascular permeability, and vasoconstriction of coronary arteries . By blocking leukotriene D4, Montelukast Dicyclohexylamine Salt can help regulate these pathways .
-
- Summary of the Application : Montelukast Dicyclohexylamine Salt is used in the synthesis of Montelukast sodium (Singulair®), a leukotriene receptor antagonist prescribed for the treatment of asthma and allergies .
- Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the context, but it is generally used in the synthesis of Montelukast sodium .
- Results or Outcomes : The use of Montelukast Dicyclohexylamine Salt in these applications contributes to the development of effective treatments for asthma and allergies .
Safety And Hazards
Propiedades
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2/b15-10+;/t32-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLVGQQYDQBMP-HKHDRNBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H59ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021117 | |
| Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Montelukast Dicyclohexylamine Salt | |
CAS RN |
577953-88-9 | |
| Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577953-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexylcyclohexanamine 2-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)


![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)


